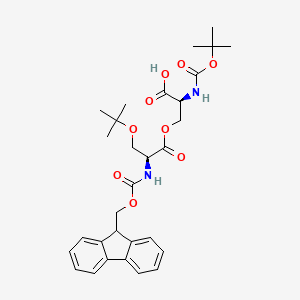
Boc-Ser(Fmoc-Ser(tBu))-OH
Overview
Description
The compound Boc-Ser(Fmoc-Ser(tBu))-OH is a protected form of the amino acid serine. It is used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound contains three protective groups: tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and tert-butyl (tBu). These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Ser(tBu))-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is first protected with a tert-butyl group using tert-butyl chloride and a base such as triethylamine.
Fmoc Protection: The amino group of the serine derivative is then protected with the fluorenylmethyloxycarbonyl group using Fmoc chloride and a base like diisopropylethylamine.
Boc Protection: Finally, the carboxyl group is protected with the tert-butoxycarbonyl group using Boc anhydride and a base.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to achieve high yields and purity. The use of greener solvents and reagents is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Fmoc-Ser(tBu))-OH undergoes several types of reactions:
Deprotection Reactions: The protective groups can be selectively removed under specific conditions. For example, the Fmoc group is removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane (DCM).
Coupling: DCC or DIC in DMF or DCM.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protective groups have been selectively removed and the amino acids have been successfully coupled.
Scientific Research Applications
Boc-Ser(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the development of peptide-based drugs, which have applications in treating various diseases.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Boc-Ser(Fmoc-Ser(tBu))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the precise assembly of peptide sequences. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(tBu)-OH: This compound lacks the Fmoc group and is used for simpler peptide synthesis.
Fmoc-Ser(tBu)-OH: This compound lacks the Boc group and is used in Fmoc-based solid-phase peptide synthesis.
Boc-Ser(Fmoc-Ser)-OH: This compound lacks the tert-butyl group and is used in peptide synthesis where the hydroxyl group does not need protection.
Uniqueness
Boc-Ser(Fmoc-Ser(tBu))-OH is unique due to its combination of three protective groups, which allows for greater flexibility and control in peptide synthesis. This makes it particularly useful for synthesizing complex peptides and proteins with multiple functional groups.
Properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUANKHZZCWSG-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102370 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-11-8 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


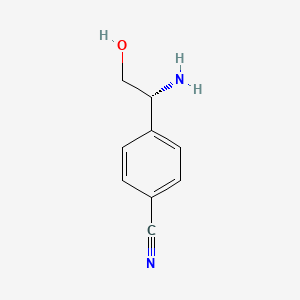
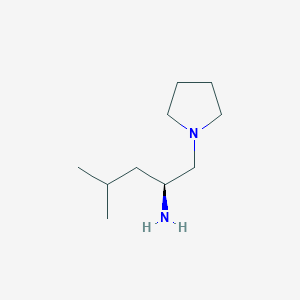

![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)

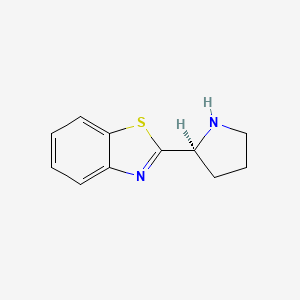
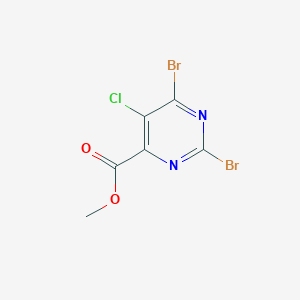
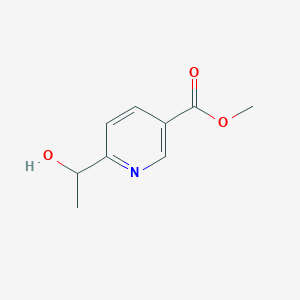
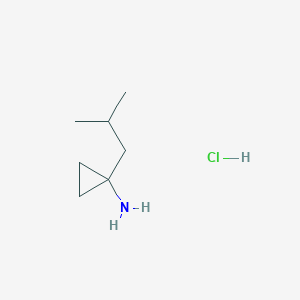
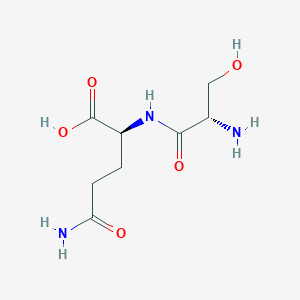
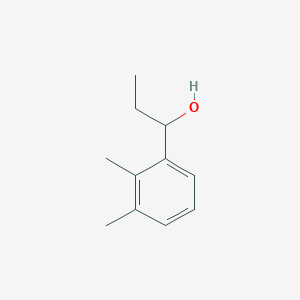
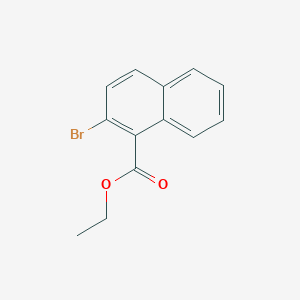
![(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3309945.png)
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)
